molecular formula C14H8FN3 B1603097 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile CAS No. 395100-12-6

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile

Katalognummer: B1603097
CAS-Nummer: 395100-12-6
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: DAAULCRCVHOEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, also known as FUB-144, is a synthetic cannabinoid that was first identified in Japan in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity that is several times higher than that of the natural cannabinoid THC. Due to its high potency and selectivity, FUB-144 has become a popular research tool in the field of cannabinoid pharmacology.

Wirkmechanismus

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body and brain. Activation of these receptors leads to a range of physiological and behavioral effects, including analgesia, hypothermia, and altered mood and cognition. This compound has a higher binding affinity for these receptors than THC, which may contribute to its increased potency and selectivity.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that this compound may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling. However, this compound also has several limitations, including its potential toxicity and the lack of information about its long-term effects. Researchers must use caution when working with this compound and take appropriate safety precautions to minimize the risk of exposure.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, including:
1. Further studies to understand the mechanisms of cannabinoid receptor activation and signaling.
2. Exploration of the potential therapeutic applications of this compound for the treatment of pain, anxiety, and other conditions.
3. Investigation of the long-term effects of this compound on the body and brain.
4. Development of new synthetic cannabinoids based on the structure of this compound to improve potency, selectivity, and safety.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has been extensively studied in vitro and in vivo to understand its pharmacological properties and potential therapeutic applications. In vitro studies have shown that this compound is a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is several times higher than that of THC. This makes this compound a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling.
In vivo studies have shown that this compound produces a range of physiological and behavioral effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that this compound may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAULCRCVHOEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624019
Record name 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395100-12-6
Record name 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g of tert-butyl 3-bromo-5-cyano-1H-1-indazolecarboxylate in 30 ml tetrahydrofuran were added 70 mg of palladium(II) acetate, 218 mg of 2-(dicyclohexylphosphino)biphenyl, 1.19 g of potassium fluoride and 1.30 g of 4-fluorophenylboronic acid, and the mixture was stirred at 50° C. for one day. After removing the solvent by distillation, the residue was diluted with 40 ml of ethyl acetate. The mixture was sequentially washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was dissolved in 25 ml of methylene chloride, and 5 ml of trifluoroacetic acid was added, followed by stirring at room temperature for 1 hour. After removing the solvent by distillation, the residue was diluted with 40 ml of ethyl acetate. The mixture was sequentially washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:toluene=1:19 to 1:9), to give 1.09 g of the title compound as bright yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask containing 4-fluoro-3-{(4-fluorophenyl)carbonyl}benzenecarbonitrile (4.2 g, 0.017 mmol) was added hydrazine monohydrate (15 mL) and anhydrous hydrazine (10 mL). In an addition flask the procedure was repeated. Both flasks were allowed to stir overnight exposed to the atmosphere. LCMS confirmed the reactions were complete. To the flasks were added an excess amount of water. The reactions were allowed to stir for two hours. The product of the reactions was collected via a fritted funnel by filtration and combined to yield the title compound. The product was allowed to dry under vacuum and taken on crude into the next step of the synthesis. 1H NMR (DMSO-d6) 8.7 (s, 1H), 8.1 (m, 2H), 7.7–7.8 (m, 2H), 7.3–7.4 (t, 2H), ES-MS m/z 238 [M+1]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.